

# HSD17B13-IN-80-d3 target protein and binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HSD17B13-IN-80-d3

Cat. No.: B15138779

Get Quote

## In-Depth Technical Guide: HSD17B13-IN-80-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor **HSD17B13-IN-80-d3**, its target protein, binding affinity, and the broader context of its therapeutic potential.

# Core Target Protein: 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13)

The designated target protein for **HSD17B13-IN-80-d3** is 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).[1] This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[2] Primarily expressed in the liver, HSD17B13 is found associated with lipid droplets within hepatocytes.[3][4][5][6][7]

Functionally, HSD17B13 is an NAD+ dependent enzyme with broad substrate specificity, including roles in the metabolism of steroids (such as estradiol), other bioactive lipids like leukotriene B4, and retinol.[2][7][8][9] Its upregulation is observed in patients with non-alcoholic fatty liver disease (NAFLD), and it is implicated in hepatic lipid metabolism.[4][6][10] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[2][7][11]



## **Binding Affinity of HSD17B13-IN-80-d3**

**HSD17B13-IN-80-d3** is an inhibitor of HSD17B13.[1] The binding affinity has been quantified by its half-maximal inhibitory concentration (IC50).

| Compound              | Target   | Assay<br>Substrate | IC50     | Reference |
|-----------------------|----------|--------------------|----------|-----------|
| HSD17B13-IN-<br>80-d3 | HSD17B13 | Estradiol          | < 0.1 μM | [1]       |

## **Signaling Pathway and Mechanism of Action**

HSD17B13 is involved in hepatic lipid metabolism and its expression is linked to the sterol regulatory element-binding protein-1c (SREBP-1c) pathway. SREBP-1c is a key transcription factor that regulates the expression of genes involved in lipogenesis. The expression of HSD17B13 is induced by the liver X receptor (LXR) agonist in a SREBP-1c-dependent manner. Furthermore, HSD17B13 may promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipogenesis and the progression of NAFLD.[2][12]

The binding and inhibitory activity of many small molecule inhibitors of HSD17B13, such as the well-characterized probe BI-3231, are dependent on the presence of the cofactor NAD+.[8][11] It is postulated that the positively charged NAD+ in the cofactor-binding pocket of the enzyme increases the binding affinity of negatively charged inhibitors.[11]





Click to download full resolution via product page

HSD17B13 in the SREBP-1c signaling pathway.

## **Experimental Protocols**

While a specific, detailed experimental protocol for the determination of the IC50 of **HSD17B13-IN-80-d3** is not publicly available, a general methodology can be inferred from studies of similar HSD17B13 inhibitors.[9]

Objective: To determine the in vitro inhibitory activity of a test compound against HSD17B13.

#### Materials:

- Recombinant human HSD17B13 enzyme
- Substrate (e.g., Estradiol or Leukotriene B4)
- Cofactor (NAD+)
- Test compound (e.g., HSD17B13-IN-80-d3) dissolved in DMSO
- Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
- Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)
- 96-well or 384-well microplates

#### Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
- Reaction Mixture Preparation: In each well of the microplate, the following are added:
  - Assay buffer
  - Recombinant HSD17B13 enzyme (at a final concentration of 50-100 nM)
  - Test compound at various concentrations (or DMSO for control)







- The mixture is pre-incubated.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (e.g., 10-50  $\mu$ M Estradiol) and cofactor (NAD+).
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection: The amount of NADH produced is quantified using a chemiluminescent assay such as the NAD-Glo™ assay. The luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.





Click to download full resolution via product page

A generalized experimental workflow for IC50 determination.



### Conclusion

**HSD17B13-IN-80-d3** is a potent inhibitor of HSD17B13, a key enzyme in hepatic lipid metabolism and a promising therapeutic target for chronic liver diseases such as NAFLD and NASH. Its sub-micromolar IC50 value indicates strong binding affinity. Further research into its selectivity, pharmacokinetic, and pharmacodynamic properties will be crucial in evaluating its potential as a therapeutic agent. The methodologies and pathways described herein provide a foundational understanding for researchers and drug development professionals working on the inhibition of HSD17B13.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enanta.com [enanta.com]
- 10. HSD17B13 Wikipedia [en.wikipedia.org]
- 11. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [HSD17B13-IN-80-d3 target protein and binding affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138779#hsd17b13-in-80-d3-target-protein-and-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com